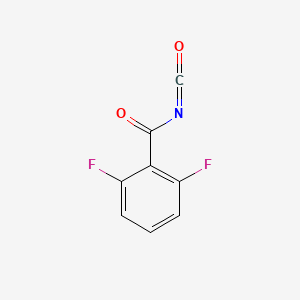

2,6-Difluorobenzoyl isocyanate

Descripción

Significance in Fluorine Chemistry and Organic Synthesis

The importance of 2,6-Difluorobenzoyl isocyanate in organic synthesis is intrinsically linked to the field of fluorine chemistry. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the case of this compound, the two fluorine atoms at the ortho positions of the benzoyl group exert a powerful electron-withdrawing inductive effect. researchgate.net This effect significantly increases the electrophilicity of the carbon atom in the isocyanate functional group (-N=C=O).

This enhanced electrophilicity makes this compound a highly reactive and efficient reagent for nucleophilic addition reactions. It readily reacts with nucleophiles, most notably amines, to form stable urea (B33335) derivatives. acs.org This reactivity is central to its primary application as a key intermediate in the synthesis of a class of insecticides known as benzoylureas. google.comepo.org These compounds function as insect growth regulators by inhibiting chitin (B13524) biosynthesis, a process vital for the formation of the insect exoskeleton. google.comthieme-connect.de The 2,6-difluorobenzoyl moiety is a critical component of many of these commercial pesticides. epo.org

The compound's utility extends to the synthesis of various other organic molecules, where the isocyanate group serves as a versatile handle for constructing more complex chemical architectures. acs.org Its predictable and high reactivity makes it a reliable component in multi-step synthetic pathways.

Historical Context of its Application as a Synthetic Intermediate

The application of this compound as a synthetic intermediate is closely tied to the development of benzoylurea (B1208200) insecticides. The first generation of these insecticides, such as diflubenzuron (B1670561), was commercialized in the mid-1970s. thieme-connect.de Following this, extensive research into structure-activity relationships led to the development of more potent second-generation benzoylureas. acs.orgacs.org It is in the synthesis of these later-generation insecticides, including widely used products like lufenuron, hexaflumuron (B1673140), and novaluron, that this compound became a crucial intermediate. google.comepo.org

The synthesis of this compound itself has evolved over time, reflecting broader trends in industrial chemical production towards greater efficiency and safety. Traditional batch-process methods for its preparation often involved the reaction of 2,6-difluorobenzamide (B103285) with reagents like oxalyl chloride. google.comprepchem.com While effective, these methods could be hazardous and costly, particularly due to the expense and handling requirements of the reagents. google.com

More recently, the focus has shifted towards the development of continuous flow production methods. These modern processes, often utilizing triphosgene (B27547) as the reagent in a controlled reactor system, offer significant advantages, including higher yields (often exceeding 98%), improved safety by minimizing the accumulation of hazardous intermediates, and reduced environmental impact through efficient solvent and by-product management. google.com This evolution in its own synthesis underscores the industrial importance of this compound as a high-value intermediate for the agrochemical sector.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₃F₂NO₂ |

| Molecular Weight | 183.11 g/mol |

| CAS Number | 60731-73-9 |

| Appearance | Liquid |

| Boiling Point | 66 °C at 0.2 mmHg |

| Density | ~1.32 g/cm³ |

| Refractive Index | ~1.511 |

Table 2: Overview of Synthesis Methods for this compound

| Method | Starting Material | Key Reagents | Process Type | Reported Yield |

| Oxalyl Chloride Method | 2,6-Difluorobenzamide | Oxalyl chloride, Toluene (B28343) | Batch | Variable |

| Sodium Cyanate (B1221674) Method | 2,6-Difluorobenzoyl chloride | Sodium cyanate, Aluminum trichloride (B1173362) | Batch | ~91.75% |

| Continuous Flow Method | 2,6-Difluorobenzamide | Triphosgene, Dichloroethane | Continuous | >98% |

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-difluorobenzoyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-5-2-1-3-6(10)7(5)8(13)11-4-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJSABISRHPRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369867 | |

| Record name | 2,6-difluorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60731-73-9 | |

| Record name | 2,6-Difluorobenzoyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60731-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-difluorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenecarboxisocyanato, 2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization

Established Synthetic Routes to 2,6-Difluorobenzoyl Isocyanate

Several methods for the synthesis of this compound have been established, with the choice of route often depending on the scale of production, available starting materials, and desired purity.

A prevalent laboratory and industrial-scale method involves the reaction of 2,6-difluorobenzamide (B103285) with oxalyl chloride. prepchem.comvulcanchem.com In a typical procedure, 2,6-difluorobenzamide is treated with oxalyl chloride in a suitable solvent, such as toluene (B28343) or 1,2-dichloroethane. prepchem.comprepchem.com The reaction mixture is heated under reflux, leading to the formation of this compound with the liberation of hydrogen chloride and carbon monoxide as byproducts. prepchem.com

One documented laboratory synthesis involves adding oxalyl chloride dropwise to a solution of 2,6-difluorobenzamide in toluene and refluxing the mixture for five hours. prepchem.com After the reaction is complete, the solvent is removed under vacuum to yield the desired isocyanate. prepchem.com Another variation suspends 2,6-difluorobenzamide in methylene (B1212753) chloride, followed by the dropwise addition of oxalyl chloride. The mixture is then stirred and refluxed overnight. prepchem.com Subsequent distillation under vacuum affords the product in high yield. prepchem.com For instance, a yield of 89% has been reported using this method. prepchem.com

The reaction conditions can be optimized to improve yield and purity. For example, one process describes the dropwise addition of oxalyl chloride to a toluene solution of 2,6-difluorobenzamide at room temperature, followed by heating to 40-50°C for one hour and then to 110°C for an extended period. google.com

Table 1: Examples of Synthesis via 2,6-Difluorobenzamide and Oxalyl Chloride

| Starting Materials | Solvent | Key Conditions | Yield | Reference |

| 2,6-Difluorobenzamide, Oxalyl Chloride | Toluene | Reflux for 5 hours | N/A | prepchem.com |

| 2,6-Difluorobenzamide, Oxalyl Chloride | Methylene Chloride | Reflux overnight, followed by vacuum distillation | 89% | prepchem.com |

| 2,6-Difluorobenzamide, Oxalyl Chloride | 1,2-Dichloroethane | Reflux | N/A | vulcanchem.comprepchem.com |

| 2,6-Difluorobenzamide, Oxalyl Chloride | Toluene | 40-50°C for 1 hr, then 110°C for 8 hrs | N/A | google.com |

An alternative synthetic route utilizes 2,6-difluorobenzoyl chloride and trimethylsilyl (B98337) isocyanate. lookchem.com This method has been noted as a new approach to the synthesis of this compound. lookchem.com The reaction is typically carried out in the presence of a catalyst, such as stannic chloride, although detailed experimental parameters are not always extensively documented.

For large-scale industrial production, continuous flow processes are favored due to their enhanced safety, better control over reaction parameters, higher yields, and improved scalability. A prominent continuous method involves the reaction of 2,6-difluorobenzamide with triphosgene (B27547), a safer substitute for phosgene (B1210022) gas. google.com

In this process, separate solutions of 2,6-difluorobenzamide and triphosgene in a dry organic solvent (like dichloromethane (B109758) or toluene) are prepared. google.com It is crucial that the water content in the solutions is kept below 0.05% to prevent hydrolysis. These solutions are then pumped into a tubular reactor system at a controlled temperature, typically between 70-100°C. A slight vacuum is applied to remove the gaseous byproducts, hydrogen chloride and carbon monoxide. The reaction mixture then passes through a film evaporator under a higher vacuum to isolate the pure this compound. This continuous method can achieve very high yields, reportedly in the range of 98.6-98.9%, under optimized conditions.

Table 2: Optimized Parameters for Continuous Synthesis with Triphosgene

| Parameter | Value/Range |

| Solvent | Dichloromethane, Dichloroethane, Toluene |

| Amide Concentration | 30-60% (mass fraction) |

| Triphosgene Concentration | 20-50% (mass fraction) |

| Molar Ratio (Amide:Triphosgene) | 1 : 0.34-0.37 |

| Reactor Temperature | 70-100 °C |

| Reactor Vacuum | -0.005 to -0.02 MPa |

| Film Evaporator Temperature | 100-120 °C |

| Film Evaporator Vacuum | -0.06 to -0.099 MPa |

| Product Yield | 98.6-98.9% |

Novel Approaches and Process Intensification in this compound Synthesis

Research into novel synthetic methods aims to improve efficiency, reduce cost, and enhance safety. One such approach involves the reaction of 2,6-difluorobenzoyl chloride with sodium cyanate (B1221674). chemicalbook.com This method uses a composite catalyst system of aluminum trichloride (B1173362) and p-toluenesulfonic acid in a mixed solvent system. chemicalbook.com The reaction proceeds at a moderate temperature of 50-60°C over several hours. chemicalbook.com This process avoids the use of more expensive reagents like oxalyl chloride and highly toxic ones like phosgene. lookchem.com It has been reported to produce this compound with a purity of 99.5% and a yield of 91.75%. chemicalbook.com

Process intensification through continuous flow chemistry represents a significant advancement. uc.ptresearchgate.net The move from batch to continuous manufacturing for the production of this compound allows for superior control over the reaction, leading to higher yields and purity while minimizing the risks associated with handling hazardous intermediates and byproducts. google.com The use of tubular reactors and film evaporators in the triphosgene process is a prime example of process intensification, enabling efficient and scalable production.

Green Chemistry Considerations in the Synthesis of this compound

The traditional synthesis using oxalyl chloride, while effective, is costly. google.com The continuous process using triphosgene is considered a greener alternative as it allows for efficient capture and treatment of gaseous byproducts like HCl and CO. google.com The generated hydrogen chloride can be absorbed in water to produce hydrochloric acid, turning a waste product into a usable chemical.

The development of synthetic routes that avoid hazardous reagents like phosgene and expensive ones like oxalyl chloride is a key goal. lookchem.com The method using sodium cyanate and a composite catalyst is an example of a step in this direction, as it enhances the selectivity of the reaction, reduces waste generation, and lowers production costs. lookchem.com Furthermore, the optimization of solvent use, including the potential for solvent recycling, is an important aspect of making the synthesis more environmentally sustainable. scribd.com

Chemical Reactivity and Reaction Mechanisms of 2,6 Difluorobenzoyl Isocyanate

Nucleophilic Addition Reactions

Nucleophilic addition represents a primary reaction pathway for 2,6-difluorobenzoyl isocyanate. The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as amines, alcohols, and hydrazides.

Reactions with Amines and Amine Derivatives (Urea Formation)

The reaction between this compound and primary or secondary amines is a facile and common method for the synthesis of N,N'-disubstituted ureas, specifically N-(2,6-difluorobenzoyl)ureas. google.com This reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group. smolecule.com The electron-withdrawing nature of the fluorine atoms on the benzoyl ring increases the electrophilicity of the isocyanate, facilitating this reaction. smolecule.com

This reaction is a key step in the synthesis of various biologically active compounds. google.com For example, reacting this compound with substituted anilines, such as 2-fluoro-4-haloanilines or polyfluoroaromatic amines, yields corresponding N-(2,6-difluorobenzoyl)-N'-(aryl)ureas. google.com The reaction is typically conducted in an inert solvent like dioxane, toluene (B28343), or xylene. google.comprepchem.comgoogleapis.com

A specific application involves the reaction with 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole to produce N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea. researchgate.net Similarly, reaction with 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline in dioxane yields N-(2,6-difluorobenzoyl)-N'-[3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]urea. prepchem.comgoogleapis.com

Table 1: Examples of Urea (B33335) Formation Reactions

| Amine Reactant | Solvent | Product | Reference |

|---|---|---|---|

| 2-Fluoro-4-haloaniline | Inert solvents (e.g., toluene, xylene) | N-(2,6-Difluorobenzoyl)-N'-(2-fluoro-4-halophenyl)urea | google.com |

| 4-Fluoroaniline | Not specified | 2,6-difluoro-N-(((4-fluorophenyl)amino)carbonyl)benzamide | smolecule.com |

| 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline | Dioxane | N-(2,6-difluorobenzoyl)-N'-[3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]urea | prepchem.comgoogleapis.com |

| Polyfluoroaromatic amines | Not specified | N-(2,6-difluorobenzoyl)-N'-(polyfluoroaryl)ureas | researchgate.net |

Reactions with Alcohols (Carbamate Formation)

This compound reacts with alcohols to form carbamates. conicet.gov.arfishersci.com This nucleophilic addition involves the oxygen atom of the alcohol's hydroxyl group attacking the isocyanate's carbonyl carbon. conicet.gov.ar The reaction is sensitive to conditions and the nature of the alcohol. acs.org

Generally, primary alcohols react readily with isocyanates to yield carbamates. conicet.gov.ar However, reactions with sterically hindered alcohols, such as isopropyl and tert-butyl alcohols, may be less successful and can lead to the formation of side products like diphenylurea, particularly if aniline (B41778) is formed from isocyanate decomposition. acs.org The reaction is often catalyzed by a base, which enhances the nucleophilicity of the alcohol by forming an alkoxide ion. acs.org It is crucial to perform these reactions under anhydrous conditions, as isocyanates are reactive towards water. conicet.gov.arfishersci.com

In one documented instance, attempts to react this compound with benzyl (B1604629) alcohol in the presence of a base (DBU) did not yield the expected carbamate (B1207046). Instead, the reaction produced 2,6-difluorobenzamide (B103285), suggesting that decomposition of the isocyanate occurred. acs.org This highlights that while carbamate formation is a general reaction of isocyanates, the specific outcome with this compound can be influenced by other competing reaction pathways. acs.org

Reactions with Hydrazides (Semicarbazide Formation)

The reaction of this compound with acid hydrazides leads to the formation of N,N'-disubstituted semicarbazides. This reaction follows the general principle of nucleophilic addition, where the terminal nitrogen atom of the hydrazide acts as the nucleophile. researchgate.net

The reaction between an acid hydrazide and an isocyanate is typically a straightforward and rapid process, often occurring at room temperature in a dry solvent like toluene, yielding the corresponding semicarbazide (B1199961) in high yields. researchgate.net

Cycloaddition Reactions Involving this compound

While nucleophilic additions are predominant, isocyanates can also participate in cycloaddition reactions. For instance, this compound can undergo UV-induced [2+2] cycloaddition reactions with alkenes to form oxetane (B1205548) derivatives. Isocyanates, particularly highly reactive ones like chlorosulfonyl isocyanate, are known to undergo [2+2] cycloadditions with alkenes to form β-lactams. researchtrends.net The reaction mechanism can be either concerted or proceed through a diradical intermediate, depending on the electronic properties of the alkene. researchtrends.net Although specific studies on the [2+2] cycloaddition of this compound with alkenes are not extensively detailed in the provided results, its enhanced reactivity suggests potential for such transformations.

Proposed Reaction Mechanisms and Intermediates (e.g., Isocyanate Decomposition)

The primary reaction mechanism for this compound is the nucleophilic addition to the carbonyl carbon of the isocyanate group. smolecule.com The intermediates in these reactions are typically transient zwitterionic species that quickly rearrange to form the stable urea or carbamate products.

Isocyanate decomposition is a potential competing reaction pathway. acs.org For example, in the attempted reaction with benzyl alcohol, the formation of 2,6-difluorobenzamide suggests that the isocyanate may have decomposed. acs.org This could occur through various mechanisms, including hydrolysis if trace amounts of water are present, or potentially through other base-catalyzed pathways. fishersci.comacs.org The high reactivity of the isocyanate, enhanced by the fluorine substituents, can also make it prone to such alternative reactions under certain conditions.

Factors Influencing Reactivity and Selectivity in this compound Reactions

Several factors influence the reactivity and selectivity of reactions involving this compound:

Electronic Effects : The two fluorine atoms at the ortho positions of the benzoyl group are strongly electron-withdrawing. smolecule.com This effect significantly increases the electrophilicity of the isocyanate's carbonyl carbon, enhancing its reactivity toward nucleophiles. smolecule.com

Steric Hindrance : The steric bulk of the nucleophile can affect the reaction rate and outcome. While primary amines and alcohols generally react well, more hindered nucleophiles, like tert-butyl alcohol, may react slowly or lead to side reactions. acs.org

Nucleophilicity of the Reactant : The strength of the nucleophile is a key factor. Amines are generally more nucleophilic than alcohols, leading to faster and more efficient urea formation compared to carbamate formation. conicet.gov.ar The basicity of the amine also plays a role. conicet.gov.ar

Reaction Conditions :

Solvent : Inert, anhydrous solvents are typically required to prevent hydrolysis of the highly reactive isocyanate. prepchem.comgoogleapis.comfishersci.com

Temperature : Reactions with amines are often facile at room temperature or with gentle heating. prepchem.comgoogleapis.comresearchgate.net Some reactions, like cycloadditions, may require specific conditions like UV irradiation.

Catalysts : Base catalysis can be employed to enhance the nucleophilicity of reactants like alcohols. acs.org However, the choice of base is critical, as it can also promote side reactions or decomposition. acs.org

Table 2: Summary of Factors Influencing Reactivity

| Factor | Influence on Reactivity and Selectivity | Reference |

|---|---|---|

| Electron-withdrawing Fluorine Atoms | Increases electrophilicity of the isocyanate carbon, enhancing reactivity with nucleophiles. | smolecule.com |

| Steric Hindrance | Bulky nucleophiles can decrease reaction rates and may lead to alternative reaction pathways. | acs.org |

| Nucleophile Strength | Stronger nucleophiles (e.g., amines) react more readily than weaker ones (e.g., alcohols). | conicet.gov.ar |

| Solvent Choice | Anhydrous, inert solvents are crucial to prevent hydrolysis and unwanted side reactions. | fishersci.com |

| Use of Catalysts | Bases can increase the rate of reaction with weak nucleophiles like alcohols but may also cause decomposition. | acs.org |

Advanced Applications in Synthetic Organic Chemistry Utilizing 2,6 Difluorobenzoyl Isocyanate

Role as a Versatile Fluorinated Building Block

2,6-Difluorobenzoyl isocyanate is a highly significant intermediate in the field of fluorine-containing fine chemicals. The presence of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity. As a fluorinated building block, this compound provides a reliable method for incorporating the 2,6-difluorobenzoyl moiety into larger, more complex structures. This is particularly valuable in the development of new agrochemicals and pharmaceuticals where such modifications can lead to enhanced efficacy and performance. The isocyanate group (-N=C=O) is highly reactive toward nucleophiles like amines, alcohols, and water, allowing for straightforward and efficient chemical transformations to create a diverse range of derivative compounds.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The urea (B33335) functional group is a key structural feature in numerous bioactive compounds and clinically approved drugs due to its ability to form stable hydrogen bonds with biological targets. The reactivity of this compound makes it a useful reagent for introducing the benzoylurea (B1208200) moiety into potential therapeutic agents. Research has demonstrated the synthesis of novel benzoylurea derivatives with a range of biological activities, including potential antifungal, antibacterial, and antimitotic (anticancer) properties. nih.gov For instance, novel benzoylurea derivatives containing a pyrimidine (B1678525) moiety have been synthesized and shown to exhibit significant antifungal activity against various plant pathogens.

While benzoylurea derivatives have been explored for a wide range of biological activities, a direct link for the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists specifically using this compound could not be established from the available research data.

Application in Polymer Chemistry for Specialty Polymers

The isocyanate group is a fundamental reactive unit in polymer chemistry, most notably in the production of polyurethanes. While this compound is not typically used as a primary monomer for large-scale polymer production, its principles of reactivity are applicable to the synthesis of specialty polymers and materials.

Isocyanates react with polyols (compounds with multiple hydroxyl groups) to form polyurethane prepolymers. In some formulations, related acyl chlorides like benzoyl chloride are used as stabilizers. They function by neutralizing basic impurities that could otherwise catalyze unwanted side reactions, such as allophanate (B1242929) or biuret (B89757) formation, which can lead to premature gelation and affect the storage stability of the prepolymer.

Furthermore, the isocyanate group can be "blocked" by reacting it with a blocking agent like an oxime or phenol. This creates a blocked isocyanate, which is stable under normal conditions but regenerates the reactive isocyanate group upon heating. This technology allows for the creation of heat-activated, single-component polyurethane systems, which are valuable in specialty coatings, adhesives, and elastomers where controlled curing is required.

Development of Novel Heterocyclic Compounds from this compound

This compound serves as a versatile precursor in the synthesis of a variety of novel heterocyclic compounds. Its high reactivity, driven by the electrophilic carbonyl group and the adjacent isocyanate functionality, allows for diverse cyclization strategies. Researchers have successfully employed this reagent in reactions with various dinucleophiles to construct important heterocyclic scaffolds.

One of the most prominent applications of this compound is in the synthesis of quinazolinone derivatives. These compounds are of significant interest due to their wide range of biological activities. The synthesis typically involves the reaction of this compound with aminobenzamides or related precursors. The initial nucleophilic attack by the amino group on the isocyanate is followed by an intramolecular cyclization to form the quinazolinone ring system.

Another important class of heterocycles synthesized from this isocyanate are triazinones. The construction of the triazinone ring is generally achieved through the reaction of this compound with hydrazines or substituted hydrazines. This reaction proceeds via an initial addition to the isocyanate group, followed by a cyclization step that forms the six-membered triazinone ring.

Furthermore, the reaction of this compound with amidines provides a direct route to various substituted triazine derivatives. The amidine acts as a dinucleophile, with both nitrogen atoms participating in the cyclization reaction to afford the stable triazine core.

The reactivity of this compound also extends to the synthesis of benzoxazinone (B8607429) derivatives. These reactions typically involve precursors containing both a hydroxyl and an amino group, such as aminophenols. The reaction pathway involves sequential or concerted nucleophilic additions to the isocyanate and carbonyl groups, leading to the formation of the benzoxazinone heterocyclic system.

The research in this area has led to the development of a diverse library of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The table below summarizes some of the key heterocyclic systems developed from this compound and the corresponding dinucleophilic partners.

| Heterocyclic Compound | Dinucleophilic Partner |

| Quinazolinones | Aminobenzamides |

| Triazinones | Hydrazines |

| Triazines | Amidines |

| Benzoxazinones | Aminophenols |

Structural Elucidation and Spectroscopic Characterization of 2,6 Difluorobenzoyl Isocyanate Derivatives

X-ray Crystallography Studies of 2,6-Difluorobenzoyl Isocyanate Derivatives

Single-crystal X-ray diffraction is a definitive method for elucidating the precise atomic arrangement within a crystalline solid. For derivatives of this compound, this technique provides invaluable insights into their molecular geometry, conformational preferences, and the non-covalent interactions that dictate their crystal packing.

The conformation of this compound derivatives, particularly the widely studied benzoylphenylureas, is significantly influenced by intramolecular hydrogen bonding. In many derivatives, an intramolecular N–H···O hydrogen bond is formed between a urea (B33335) proton and the oxygen atom of the benzoyl group. iucr.org This interaction is critical for stabilizing the molecular conformation, often resulting in a nearly planar urea scaffold. researchgate.net

| Derivative | Key Conformational Feature | Stabilizing Interaction | Dihedral Angle |

| N-(2,6-difluorobenzoyl)-N'-(aryl)ureas | Planar urea scaffold | Intramolecular N–H···O hydrogen bond | - |

| N-(2,6-difluorobenzoyl)-N'-(2,3,5-trichlorophenyl)urea | Twisted 2,6-difluorophenyl ring | Intramolecular N–H···O hydrogen bond | 60.58 (10)° (between difluorophenyl ring and urea plane) iucr.org |

| Furan-containing derivative | Near-planar molecule | - | 1.58° (between furan (B31954) and benzene (B151609) rings) |

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular forces. For derivatives of this compound, these interactions are typically dominated by hydrogen bonds and other weaker contacts. The crystal packing of N-(2,6-difluorobenzoyl)-N'-(2,3,5-trichlorophenyl)urea is formed by intermolecular N–H···O hydrogen bonds. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of this compound derivatives in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities of different nuclei (¹H, ¹³C, ¹⁹F), detailed information about the molecular framework and the chemical environment of each atom can be obtained. lookchem.comresearchgate.net

¹H NMR spectroscopy provides information on the aromatic and amide protons. In derivatives such as N-benzoyl-N'-furoyl semicarbazides, the amide (CONH) and urea (NHCO) protons typically appear as singlets in the downfield region of the spectrum, often above 9.0 ppm. mdpi.com For example, in one derivative, a singlet corresponding to a single proton was observed at δ 11.94 ppm in DMSO-d6. google.com Aromatic protons resonate in the expected region of approximately 7.2-7.7 ppm as complex multiplets.

¹³C NMR spectroscopy is used to identify the carbon skeleton. For the parent isocyanate, the highly reactive isocyanate carbon (N=C=O) is expected to resonate around 120-130 ppm. The carbonyl carbon (C=O) appears further downfield, typically in the 160-170 ppm range. The aromatic carbons exhibit signals between 110-140 ppm, with the fluorine-substituted carbons showing characteristic shifts due to the high electronegativity of fluorine.

¹H NMR Data for Selected N-2,6-difluorobenzoyl-N′-[5-(aryl)-2-furoyl] Semicarbazide (B1199961) Derivatives mdpi.com

| Derivative (Aryl group) | ¹H NMR Chemical Shifts (δ, ppm) |

|---|---|

| 4'-fluorophenyl (E2) | 7.15 (d, 1H, FuH), 7.23–7.40 (m, 5H, FuH + ArH-Fu + ArH), 7.57–7.67 (m, 1H, ArH), 7.99–8.06 (m, 2H, ArH-Fu), 9.72 (s, 1H, NHCO), 10.63 (s, 1H, CONH), 11.48 (s, 1H, CONHCO) |

| 4'-chlorophenyl (E4) | 7.22–7.28 (m, 3H, FuH + ArH), 7.34 (d, 1H, FuH), 7.56–7.72 (m, 3H, 2ArH-Fu + ArH), 7.98–8.02 (m, 2H, ArH-Fu), 9.74 (s, 1H, NHCO), 10.67 (s, 1H, CONH), 11.48 (s, 1H, CONHCO) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound itself, the most prominent and characteristic absorption is the strong, sharp band for the asymmetric isocyanate (-N=C=O) stretch, which appears between 2270-2280 cm⁻¹. Another key feature is the carbonyl (C=O) stretching band, found in the region of 1680-1700 cm⁻¹.

When the isocyanate reacts to form urea derivatives, the characteristic -N=C=O band disappears and is replaced by new bands associated with the urea linkage. These include N-H stretching vibrations, typically seen as broad bands around 3100-3400 cm⁻¹, and strong C=O stretching absorptions (Amide I band) around 1640-1720 cm⁻¹. mdpi.comgoogle.com

IR Absorption Data (ν, cm⁻¹) for Selected this compound Derivatives

| Derivative | Key IR Bands (cm⁻¹) |

|---|---|

| This compound | N=C=O stretch: 2270-2280; C=O stretch: 1680-1700 |

| N-(2,6-difluorobenzoyl)-N'-(2-fluoro-4-chlorophenyl)urea | 3220, 3120 (N-H); 1720, 1700 (C=O) google.com |

| N-2,6-difluorobenzoyl-N′-[5-(4′-fluorophenyl)-2-furoyl] semicarbazide (E2) | 3425.0, 3262.8 (N-H); 1738.0, 1698.2, 1648.5 (C=O) mdpi.com |

| N-2,6-difluorobenzoyl-N′-[5-(4′-chlorophenyl)-2-furoyl] semicarbazide (E4) | 3425.0, 3266.2 (N-H); 1738.7, 1699.1, 1649.4 (C=O) mdpi.com |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are indispensable tools for the structural elucidation and confirmation of this compound and its derivatives. These techniques provide crucial information regarding the molecular weight and elemental composition, and offer insights into the substance's structure through the analysis of fragmentation patterns.

Ionization and Molecular Ion Observation

For this compound itself, mass spectrometric analysis reveals a molecular ion peak corresponding to its molecular weight. researchgate.net The exact mass of the molecular ion is a critical piece of data for confirming the elemental formula C₈H₃F₂NO₂.

Derivatives of this compound, particularly the widely studied benzoylphenylurea (B10832687) insecticides, are commonly analyzed using soft ionization techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), often coupled with liquid chromatography (LC-MS). nih.govoup.comnih.gov In positive ion mode ESI-MS, these derivatives typically exhibit protonated molecules [M+H]⁺. nih.govtandfonline.com It is also common to observe adduct ions, such as sodium adducts [M+Na]⁺, which can sometimes be the base peak in the spectrum. nih.gov In some instances, particularly with thermospray (TSP) ionization, ammonium (B1175870) adducts [M+NH₄]⁺ have been detected for compounds like diflubenzuron (B1670561). nih.gov Negative ion mode is also utilized, where deprotonated molecules [M-H]⁻ are observed. nih.gov The choice of ionization mode can depend on the specific derivative, with some compounds showing better signal intensity in positive mode and others, like hexaflumuron (B1673140) and teflubenzuron, in negative mode. akjournals.com

Fragmentation Patterns and Mechanisms

The fragmentation of this compound and its derivatives upon collision-induced dissociation (CID) provides characteristic product ions that are diagnostic for the core structures.

A primary fragmentation pathway for many N-(2,6-difluorobenzoyl)urea derivatives involves the cleavage of the urea bridge. A detailed study on the fragmentation of diflubenzuron and its analogs using ESI-ion trap mass spectrometry has elucidated these pathways. nih.gov Two main cleavages of the urea backbone are typically observed:

Cleavage α to the benzoyl group: This fragmentation yields the this compound ion or a related fragment, which can subsequently lose CO to form the 2,6-difluorophenyl isocyanate ion.

Cleavage adjacent to the second aromatic ring: This results in the formation of an ion corresponding to the substituted aniline (B41778) portion of the molecule.

A characteristic fragment ion observed in the mass spectra of many of these derivatives is the 2,6-difluorobenzoyl cation at a mass-to-charge ratio (m/z) of 141. biorxiv.org This ion is formed through the cleavage of the amide bond. Another significant fragment is observed at m/z 158, which corresponds to the 2,6-difluorobenzamide (B103285) moiety. tandfonline.combiorxiv.org The loss of neutral molecules such as hydrogen fluoride (B91410) (HF) from the molecular ion or fragment ions is also a common fragmentation pathway for these fluorinated compounds. nih.gov

The table below summarizes the characteristic mass spectral data for selected this compound derivatives.

| Compound Name | Precursor Ion [m/z] | Ionization Mode | Major Fragment Ions [m/z] | Reference(s) |

| Diflubenzuron | 311 | ESI+ | 186, 158, 141 | tandfonline.com |

| Lufenuron | 511 | ESI+ | 353, 334, 158, 141 | nih.gov |

| Hexaflumuron | 461 | ESI- | 441, 246, 227, 183 | nih.gov |

| Novaluron | 493 | ESI+ | 310, 158, 141 | tandfonline.com |

| Teflubenzuron | 381 | ESI- | 361, 180, 139 | akjournals.com |

This table is interactive. Click on the headers to sort the data.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for the unambiguous confirmation of the elemental composition of novel this compound derivatives. HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide mass measurements with high accuracy, typically with an error of less than 5 ppm. rjsvd.com This level of precision allows for the confident assignment of elemental formulas to the molecular ion and its fragments.

For example, in the characterization of new benzoylpyrimidinylurea derivatives, HRMS (ESI) was used to confirm their structures. The measured m/z for the [M+H]⁺ ion of N-((6-(2,2,2-trifluoroethoxy)pyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide was found to be 417.0881, which is in close agreement with the calculated value of 417.0880 for C₁₆H₁₂F₅N₄O₃⁺. This high degree of accuracy provides strong evidence for the proposed chemical structure.

The table below presents HRMS data for a selection of newly synthesized derivatives, demonstrating the power of this technique in structural elucidation.

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Reference |

| N-(2-chlorobenzoyl)-N'-(4,6-dimethoxypyrimidin-2-yl)urea | C₁₄H₁₂ClF₂N₄O₄ | 389.0592 | 389.0588 | |

| N-(2,6-difluorobenzoyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea | C₁₄H₁₃F₂N₄O₂ | 323.1005 | 323.1011 | |

| N-(2,6-difluorobenzoyl)-N'-(4-methoxy-6-methylpyrimidin-2-yl)urea | C₁₄H₁₃F₂N₄O₃ | 339.0954 | 339.0957 |

This table is interactive. Click on the headers to sort the data.

Computational Chemistry and Structure Activity Relationship Sar Studies on 2,6 Difluorobenzoyl Isocyanate Derivatives

Quantum Chemical Calculations and Molecular Modeling

Computational studies, particularly quantum chemical calculations and molecular modeling, have become indispensable tools for understanding the intrinsic properties of 2,6-difluorobenzoyl isocyanate and its derivatives. These methods provide insights into the molecule's reactivity, stability, and potential interactions with biological targets, guiding the design of new compounds with enhanced activities.

Prediction of Reactivity and Reaction Pathways

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to predict the reactivity of this compound. Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) reveals key aspects of its chemical behavior. The lowest unoccupied molecular orbital (LUMO) shows significant localization on the isocyanate carbon and the carbonyl carbon, indicating these are the primary sites for nucleophilic attack. This is consistent with the observed electrophilic reactivity at these centers. The relatively small energy gap between the highest occupied molecular orbital (HOMO) and LUMO suggests high electronic polarizability and a propensity for various chemical transformations.

The presence of two fluorine atoms at the 2 and 6 positions of the benzene (B151609) ring significantly influences the molecule's electronic properties. These electron-withdrawing groups enhance the electrophilicity of the isocyanate functional group, facilitating its reaction with nucleophiles like amines to form urea (B33335) derivatives. Computational analysis reveals an asymmetrical charge distribution on the aromatic carbon atoms, despite the apparent structural symmetry, which can influence reaction pathways. DFT calculations can be used to determine various thermodynamic properties such as heat of formation, electronic energy, and Gibbs free energy, which are crucial for predicting reaction spontaneity and stability. researchgate.net

Conformational Analysis and Molecular Dynamics

Conformational analysis and molecular dynamics (MD) simulations are used to explore the three-dimensional structures and dynamic behavior of this compound derivatives. For instance, in the modeling of benzoylphenylurea (B10832687) analogues, the initial conformations for calculations were derived from the X-ray crystallographic coordinates of 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea (diflubenzuron). metabolomics.se These studies often use semi-empirical molecular orbital methods like PM3 and MNDO to minimize the final conformations and calculate atomic charges. metabolomics.se

Molecular dynamics simulations, often paired with DFT, can model the binding of ligands to proteins. This allows for a detailed examination of intermolecular interactions, such as the hydrogen bonds that may form between the fluorine atoms of the derivative and amino acid residues like serine or tyrosine in an enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Comparative Molecular Field Analysis (CoMFA) and Hydropathic Interaction (HINT) Analysis

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR method used to correlate the biological activity of molecules with their 3D shape and electrostatic and steric fields. metabolomics.se In studies of benzoylphenylurea analogues as inhibitors of murine soluble epoxide hydrolase (MsEH), CoMFA was used to quantitatively analyze their inhibitory activity. metabolomics.se The process involves superimposing the structures of the compounds based on a template, such as dicyclohexylurea (DCU), and then calculating the steric and electrostatic potential energies at various lattice points. metabolomics.se This analysis helps in visualizing the ligand-enzyme interactions and predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent inhibitors. metabolomics.se

Hydropathic Interaction (HINT) analysis is another tool that can be used in conjunction with CoMFA to understand the hydrophobic interactions between a ligand and a biological target. Position-specific hydrophobicity can be a critical parameter for the successful binding of benzoylphenylureas to enzymes or receptors. metabolomics.se

Ligand-Enzyme Interaction Modeling

Understanding the interactions between a ligand and its target enzyme is crucial for drug design and development. researchgate.net For derivatives of this compound, which often act as enzyme inhibitors, modeling these interactions provides valuable insights. metabolomics.se

Computer graphics techniques are used to visualize how these molecules fit into the active site of an enzyme. metabolomics.se For example, in the study of MsEH inhibitors, the aim was to visualize the ligand-enzyme interactions to predict the essential features required for synthesizing more potent inhibitors. metabolomics.se The mechanism often involves the urea moiety of the benzoylphenylurea derivative, where a key amino acid residue in the enzyme's active site, such as an aspartate, attacks the carbonyl carbon of the urea. metabolomics.se Molecular docking simulations are a key part of this process, predicting the preferred orientation of a ligand when bound to a receptor. nih.gov

Prediction of Biological Activity Profiles (e.g., Insecticidal, Fungicidal)

Computational models are extensively used to predict the biological activity profiles of this compound derivatives. These compounds are precursors to a significant class of insecticides known as benzoylureas, which act by inhibiting chitin (B13524) synthesis in insects.

QSAR studies have been instrumental in understanding how modifications to the acyl moiety of 1-(2,6-disubstituted benzoyl)-3-phenylureas influence their insecticidal activity. acs.orgacs.org By analyzing the structure-activity relationships, researchers can design new derivatives with potentially enhanced insecticidal or even fungicidal or anticancer activities. mdpi.com For instance, novel 2,6-difluorobenzamide (B103285) derivatives have been designed as inhibitors of the bacterial protein FtsZ, showing potent antibacterial activity. nih.gov The design process for these compounds often involves molecular docking simulations to predict their binding affinity to the target protein. nih.gov

Below is an interactive table summarizing key computational data for this compound and a related derivative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | TPSA |

| This compound | 60731-73-9 | C₈H₃F₂NO₂ | 183.11 | 2.7 | 46.5 |

| 1-(2,6-Difluorobenzoyl)pyrrolidine | 84044-77-9 | C₁₁H₁₁F₂NO | 211.21 | 2.2 | 20.31 |

Table 1: Computational Data for this compound and a Derivative. Data sourced from PubChem and ChemScene. nih.govchemscene.com

Biological and Bio Medicinal Research of 2,6 Difluorobenzoyl Isocyanate Derivatives

Insecticidal Activity and Efficacy

Benzoylurea (B1208200) (BPU) compounds derived from 2,6-difluorobenzoyl isocyanate are renowned for their insecticidal properties. wikipedia.org They function not as direct neurotoxins but as insect growth regulators (IGRs), which disrupt critical physiological processes in target pests, primarily affecting immature stages. curresweb.comwikipedia.org This mode of action leads to mortality by interfering with molting and egg viability. wikipedia.org The development of these compounds has progressed through several generations, with newer derivatives exhibiting broader activity spectra and enhanced potency. researchgate.net For instance, a series of novel benzoylureas containing carbamate (B1207046) groups were synthesized and showed good larvicidal activities against a range of insect pests. benthamdirect.com

The primary mechanism by which this compound derivatives exert their insecticidal effect is through the inhibition of chitin (B13524) synthesis. curresweb.comwikipedia.org Chitin is a vital structural polysaccharide, a major component of the insect exoskeleton (cuticle). wikipedia.org By inhibiting the enzyme chitin synthase, these compounds prevent the proper formation of the new cuticle during the molting process. wikipedia.org As the insect larva attempts to molt, the improperly formed, weakened cuticle cannot withstand the pressure of the process and ruptures, leading to the insect's death. curresweb.com This targeted disruption of a process unique to arthropods is a key reason for the high selectivity of these compounds. curresweb.com

Derivatives of this compound have demonstrated efficacy against a wide array of insect pests, particularly those in the orders Lepidoptera (moths and butterflies), Coleoptera (beetles), and Diptera (flies). wikipedia.org The spectrum of activity has expanded with the development of successive generations of these compounds. researchgate.net Research has documented their effectiveness against significant agricultural and public health pests. benthamdirect.comcurresweb.comwikipedia.org For example, triflumuron (B1682543) showed larvicidal activity against the cotton bollworm (Helicoverpa armigera), a pest that earlier derivatives were inactive against. researchgate.net Flufenoxuron (B33157) is noted as a broad-spectrum agent effective against pests from the orders Lepidoptera, Homoptera, Diptera, and Hemiptera. researchgate.net

Below is a table summarizing the insecticidal activity of various benzoylurea derivatives against specific pests.

| Derivative Class/Compound | Target Pest | Activity Noted |

| Benzoylureas with carbamate groups | Oriental armyworm (Mythimna separata) | Larvicidal activity comparable to diflubenzuron (B1670561). benthamdirect.com |

| Benzoylureas with carbamate groups | Diamondback moth (Plutella xylostella) | Good larvicidal activity. benthamdirect.com |

| Benzoylureas with carbamate groups | Mosquito (Culex pipiens pallens) | Higher larvicidal activity than diflubenzuron. benthamdirect.com |

| General Benzoylureas | Cotton leafworm (Spodoptera littoralis) | Moderate insecticidal activity. curresweb.com |

| Triflumuron | Cotton bollworm (Helicoverpa armigera) | Effective larvicidal activity. researchgate.net |

| Flufenoxuron | Pests in Lepidoptera, Homoptera, Diptera, Hemiptera | Broad-spectrum insecticide and acaricide. researchgate.net |

Fungicidal Activity

While primarily known as insecticides, research has also been conducted into the antifungal properties of compounds derived from the benzoylurea scaffold. A study focused on designing and synthesizing novel benzoylpyrimidinylurea derivatives aimed to find pesticides with both insecticidal and fungicidal activities. researchgate.net The results were promising, with some of the synthesized compounds exhibiting broad-spectrum fungicidal activity. researchgate.net Notably, compounds designated as 19 and 27 in the study were found to have more potent fungicidal activity against the plant pathogen Rhizoctonia solani than the commercial fungicide azoxystrobin. researchgate.net This suggests that the benzoylurea structure can be modified to develop effective antifungal agents for agricultural use. researchgate.net

Enzyme Inhibition Studies (e.g., Soluble Epoxide Hydrolase)

The urea (B33335) functional group is a key structural feature in many enzyme inhibitors. Soluble epoxide hydrolase (sEH) is a therapeutic target for various diseases, including inflammation and hypertension, and its inhibitors often contain a central urea pharmacophore. escholarship.org Research into sEH inhibitors has identified numerous urea-based compounds with high potency. escholarship.org These inhibitors work by blocking the conversion of anti-inflammatory epoxy fatty acids into their less active diol counterparts. researchgate.net While specific studies focusing exclusively on this compound derivatives as sEH inhibitors are not widely documented, their structural similarity to known urea-based sEH inhibitors suggests they could be investigated for this activity. The development of potent sEH inhibitors often involves creating conformationally constrained molecules, for example, by incorporating piperidine (B6355638) or cyclohexyl groups linked to the urea moiety, to improve pharmacokinetic properties while maintaining high inhibitory potency. escholarship.org

Development of Therapeutic Agents (e.g., NMDA Receptor Antagonists)

The N-methyl-D-aspartate (NMDA) receptor is a crucial target in the central nervous system for treating neurodegenerative disorders and other neurological conditions. nih.gov Antagonists of this receptor can prevent excitotoxicity, a key pathological process in these diseases. nih.gov Various classes of compounds, including channel blockers and competitive antagonists, have been investigated for this purpose. nih.govmdpi.com However, a direct link or dedicated research exploring derivatives of this compound as NMDA receptor antagonists is not apparent in publicly available scientific literature. The development of NMDA antagonists has largely focused on other structural classes, such as benzylideneguanidine derivatives or compounds like memantine (B1676192) and ketamine. mdpi.comgoogle.com Therefore, the potential for this specific class of benzoylurea compounds in this therapeutic area remains unexplored.

Metabolism and Biotransformation Pathways of Derivatives in Biological Systems

The metabolic fate of this compound derivatives is a critical factor in their environmental persistence and biological activity. Studies on the benzoylurea insecticide flufenoxuron, which contains the 2,6-difluorobenzamide (B103285) structure, provide insight into these pathways. In larvae of Spodoptera littoralis, flufenoxuron was found to be stable to metabolism, with slow excretion after absorption. rsc.org The primary metabolites identified were minor products, including 2,6-difluorobenzamide. rsc.org

In environmental systems, the degradation of these compounds is also a key consideration. A study on fluorinated benzoylurea (FBU) pesticides in fish identified numerous transformation products (TPs). researcher.life This indicates that while relatively stable, these compounds do undergo biotransformation in biological systems, leading to a variety of related chemical species. researcher.life In soil, the degradation of flufenoxuron leads to the formation of a major degradation product, a urea derivative, and a minor metabolite resulting from the cleavage of the molecule. rsc.org

Future Research Directions and Emerging Applications

Development of Novel 2,6-Difluorobenzoyl Isocyanate Derivatives with Enhanced Bioactivity or Selectivity

A primary thrust of ongoing research is the design and synthesis of new molecules derived from this compound that exhibit improved biological activity or greater selectivity. The goal is to create more effective agents, such as insecticides, while potentially reducing off-target effects.

Research has focused on creating novel urea (B33335) derivatives by reacting this compound with various aniline (B41778) compounds. These benzoylphenylurea (B10832687) compounds are known to act as insect growth regulators by inhibiting chitin (B13524) biosynthesis. google.com For instance, derivatives have been developed that show high insecticidal activity with lower toxicity to mammals and fish. google.com One such derivative, N-(2,6-difluorobenzoyl)-N'-3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl urea, has been synthesized and shows significant insecticidal properties suitable for agricultural and veterinary applications. google.com

Further studies have explored the synthesis of semicarbazide (B1199961) derivatives through the nucleophilic addition of furoyl hydrazines to benzoyl isocyanates, including this compound. mdpi.com These novel compounds have demonstrated promising insecticidal activity, particularly against lepidopteran insects, and some have also shown anticancer activity against human promyelocytic leukemic cell lines. mdpi.com

Table 1: Examples of Novel this compound Derivatives and Their Bioactivity

| Derivative Name | Reactant with this compound | Target/Application | Noted Bioactivity/Yield |

|---|---|---|---|

| N-(2,6-difluorobenzoyl)-N'-(2-fluoro-4-chloro-phenyl)urea | 2-fluoro-4-chloroaniline | Insecticide | High insecticidal activity, colorless needle-like crystals. google.com |

| N-(2,6-difluorobenzoyl)-N'-(2-fluoro-4-bromo-phenyl)urea | 2-fluoro-4-bromoaniline | Insecticide | High insecticidal activity against various pests. google.com |

| N-2,6-difluorobenzoyl-N′-[5-(2′-chlorophenyl)-2-furoyl] semicarbazide | 5-(2'-chlorophenyl)-2-furoyl hydrazine | Insecticide, Anticancer | Yield: 84.3%; good insecticidal activity and obvious anticancer activity against HL-60 cells. mdpi.com |

| N-2,6-difluorobenzoyl-N′-[5-(4′-fluorophenyl)-2-furoyl] semicarbazide | 5-(4'-fluorophenyl)-2-furoyl hydrazine | Insecticide, Anticancer | Yield: 75.8%; good insecticidal activity and obvious anticancer activity against HL-60 cells. mdpi.com |

Exploration of New Synthetic Pathways and Catalytic Approaches for this compound Production and Reactions

The industrial production and laboratory synthesis of this compound are continuously being optimized to improve yield, reduce costs, and enhance safety and sustainability. Traditional synthesis often involves reacting 2,6-difluorobenzamide (B103285) with expensive reagents like oxalyl chloride. google.comprepchem.com

Emerging research highlights more efficient and scalable methods. A significant development is the continuous production of this compound from 2,6-difluorobenzamide and triphosgene (B27547) in a tubular reactor. google.com This method offers high yields (above 98%) and is more suitable for industrial-scale production, providing better control and reducing pollution compared to batch processes. google.com

Alternative laboratory-scale syntheses are also being explored. One such method involves the reaction of 2,6-difluorobenzoyl chloride with sodium cyanate (B1221674), using aluminum trichloride (B1173362) and p-toluenesulfonic acid as catalysts. chemicalbook.com While effective, yielding a high-purity product, it involves corrosive reagents and long reaction times. Another potential route involves using trimethylsilyl (B98337) isocyanate with a stannic chloride catalyst.

Furthermore, green chemistry principles are being applied to the synthesis of precursors. The production of 2,6-difluorobenzamide, the starting material for many isocyanate syntheses, has been achieved using a biocatalytic process with a recombinant nitrile hydratase, offering an environmentally friendly alternative to traditional chemical hydrolysis. researchgate.net

Table 2: Comparison of Synthetic Pathways for this compound

| Method | Starting Material(s) | Key Reagents/Catalysts | Typical Conditions | Reported Yield | Notes |

|---|---|---|---|---|---|

| Oxalyl Chloride Method | 2,6-Difluorobenzamide | Oxalyl chloride | Reflux in toluene (B28343) or 1,2-dichloroethane. prepchem.comgoogleapis.com | High | Common lab method, but oxalyl chloride is expensive. google.com |

| Sodium Cyanate Method | 2,6-Difluorobenzoyl chloride | Sodium cyanate, AlCl₃, p-TsOH | 50-60°C for 8 hours. chemicalbook.com | ~91.8% | High purity, suitable for lab scale; uses corrosive reagents. chemicalbook.com |

| Continuous Flow Phosgenation | 2,6-Difluorobenzamide | Triphosgene | 70–100°C in a tubular reactor under vacuum. google.com | 98.6–98.9% | Industrial scale, continuous, efficient, less pollution. google.com |

Advanced Mechanistic Investigations of this compound Reactivity and Derivative Function

A deeper understanding of the reaction mechanisms of this compound and the mode of action of its derivatives is crucial for rational drug and pesticide design. The reactivity of the isocyanate is dominated by the electrophilic nature of its -N=C=O group, which readily undergoes addition reactions with nucleophiles such as amines and alcohols.

Computational studies have provided insight into the molecule's electronic structure. These studies suggest that the two electron-withdrawing fluorine atoms at the 2 and 6 positions of the benzene (B151609) ring significantly enhance the electrophilic character of the carbonyl and isocyanate carbons. This increased electrophilicity facilitates the key reaction in forming benzoylurea (B1208200) derivatives: the nucleophilic attack by an amine. smolecule.com

Mechanistic studies on the derivatives are also a key research area. The primary mode of action for many insecticidal derivatives is the inhibition of chitin biosynthesis, a vital process for the formation of the insect exoskeleton. By disrupting this pathway, the compounds interfere with molting, leading to effective pest control. Advanced investigations aim to elucidate the specific interactions between these derivative molecules and the target enzymes within the chitin synthesis pathway to enable the design of more potent and selective inhibitors.

Sustainable Chemistry and Environmental Considerations in the Application of this compound Derivatives

The principles of sustainable and green chemistry are increasingly influencing the production and application of this compound and its derivatives. Research is focused on minimizing the environmental footprint of these chemical processes.

A major advancement in sustainable production is the shift from traditional batch processing to continuous flow manufacturing. google.com The continuous flow synthesis using triphosgene not only improves yield and safety but also reduces environmental impact through efficient solvent recycling and better management of gaseous by-products like HCl and CO. The use of triphosgene itself is a greener alternative to the highly toxic phosgene (B1210022) gas.

Biocatalysis represents another frontier for sustainable chemistry in this field. The enzymatic synthesis of the precursor 2,6-difluorobenzamide from 2,6-difluorobenzonitrile (B137791) using nitrile hydratase is a prime example, as it avoids the harsh acidic or alkaline conditions of traditional chemical hydrolysis. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Difluorobenzoyl Isocyanate under laboratory conditions, and what factors influence yield?

- Methodological Answer : The compound is typically synthesized via the reaction of 2,6-difluorobenzamide with oxalyl chloride in anhydrous toluene under reflux (24 hours). Excess solvent is removed under vacuum to isolate the product . Alternative methods involve reacting 2,6-difluorobenzamide with oxalyl chloride in ethylene dichloride (EDC) at 80°C, yielding ~65% purity after workup . Key factors affecting yield include moisture control (due to hydrolytic instability), stoichiometric ratios of oxalyl chloride, and reaction time.

Q. What precautions are necessary for handling and storing this compound to maintain its reactivity?

- Methodological Answer : The compound is moisture-sensitive and decomposes upon contact with water. Storage should be in airtight containers under inert gas (e.g., nitrogen) at 0–6°C . Safety protocols include using gloves, goggles, and fume hoods due to its irritant properties (S26, S36/37/39 safety codes) . Reactivity can be preserved by avoiding polar protic solvents and using anhydrous toluene or dichloroethane for reactions .

Advanced Research Questions

Q. How does this compound participate in the synthesis of benzoylurea insecticides, and what are the critical reaction parameters affecting efficacy?

- Methodological Answer : The compound reacts with amines (e.g., 4-benzyloxyaniline) to form benzoylurea derivatives via nucleophilic addition. For example, in the synthesis of etoxazole, it reacts with 3,5-di-(trifluoromethyl)aniline under chlorination conditions, achieving >90% yield when using stoichiometric excess (4:1 ratio) and dichloroethane at 80°C . Critical parameters include solvent polarity (non-polar solvents favor stability), temperature control (reflux prevents side reactions), and substrate purity .

Q. What methodologies are effective in resolving contradictions between theoretical and experimental yields in reactions involving this compound?

- Methodological Answer : Discrepancies often arise from hydrolysis by-products or incomplete isocyanate formation. Techniques to address this include:

- Purity Analysis : NMR (e.g., DMSO-d6 for detecting hydroxamic acid by-products) .

- Reaction Monitoring : FT-IR to track the disappearance of the –NCO peak at ~2270 cm⁻¹ .

- Optimization : Increasing oxalyl chloride equivalents (1.2–1.5×) and using molecular sieves to scavenge moisture .

Q. How can solvent choice and temperature modulate the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Solvent Effects : Toluene and dichloroethane minimize hydrolysis, while polar solvents (e.g., DMF) accelerate side reactions .

- Temperature : Room temperature is sufficient for reactions with activated amines (e.g., 5-(4-fluorophenyl)-2-furanmethanol), but elevated temperatures (80°C) are required for sterically hindered substrates .

- Case Study : In crystal structure studies, dichloroethane at 80°C enabled complete conversion to urea derivatives, confirmed by X-ray diffraction of hydrogen-bonded networks .

Q. What advanced analytical techniques are recommended for characterizing intermediates and products derived from this compound?

- Methodological Answer :

- NMR Spectroscopy : For tracking urea formation (e.g., NH peaks at δ 9.40–11.15 ppm in DMSO-d6) .

- X-Ray Crystallography : To resolve molecular conformations, as seen in studies where the dihedral angle between furan and benzene rings was 1.58°, confirming near-planarity .

- HPLC-MS : For quantifying insecticidal derivatives like N-(2,6-difluorobenzoyl)-N'-(4-benzyloxyphenyl)urea .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.